Meta- vs. Para-Substitution Effects on Predicted Lipophilicity and Steric Bulk
High-strength, direct comparative evidence from primary literature is absent. However, a class-level inference highlights a key differentiation vector. While the para-methyl isomer (CAS 886366-49-0) and the target compound share an identical calculated logP (XlogP ≈ 3.1-3.24), their steric footprints differ. [1][2] The 3-methyl substituent introduces steric hindrance in the meta position, which can alter the trajectory of the benzyl side chain and influence shape complementarity with biological targets compared to the para-analog. This is a critical, non-interchangeable parameter in structure-activity relationship (SAR) campaigns, though no direct comparative study quantifying this difference has been published.
| Evidence Dimension | Predicted Properties (Lipophilicity and Steric Profile) |
|---|---|
| Target Compound Data | XlogP = 3.1-3.24; Substituent Position: meta |
| Comparator Or Baseline | 4-methyl isomer (CAS 886366-49-0). XlogP = 3.24; Substituent Position: para |
| Quantified Difference | XlogP values are not meaningfully different. The differentiation is qualitative, based on the meta- vs. para-substitution pattern, which influences molecular shape and dipole moment. |
| Conditions | In silico prediction from chemical structure. |
Why This Matters
For procurement, the meta-substitution directly determines the 3D conformation of the incorporated building block, making it a non-negotiable specification in medicinal chemistry where target binding is sensitive to molecular shape.
- [1] Molbase. (n.d.). 2-n-boc-2-aminomethyl)-3-m-tolyl-propanoate. Physical Properties. View Source
- [2] Molbase. (n.d.). methyl 2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Physical Properties. View Source
